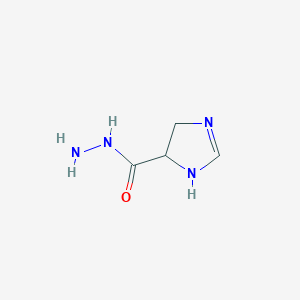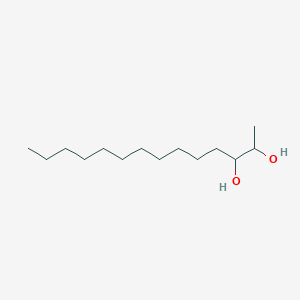![molecular formula C15H24O B14378184 1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one CAS No. 90165-81-4](/img/structure/B14378184.png)
1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one is a complex organic compound with a unique bicyclic structure. It is known for its distinctive chemical properties and potential applications in various scientific fields. The compound’s molecular formula is C15H24O, and it is characterized by a bicyclo[2.2.1]heptane core with three methyl groups and a pentan-3-one moiety.
準備方法
The synthesis of 1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the ketone group: The ketone group can be introduced through oxidation reactions using reagents such as chromium trioxide or PCC (pyridinium chlorochromate).
Addition of the pentan-3-one moiety: The final step involves the addition of the pentan-3-one moiety through aldol condensation or similar reactions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving high efficiency and selectivity.
化学反応の分析
1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups under appropriate conditions.
Addition: The compound can participate in addition reactions, such as Michael addition, where nucleophiles add to the α,β-unsaturated ketone.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.
作用機序
The mechanism of action of 1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure and functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one can be compared with similar compounds such as:
Camphor: A bicyclic ketone with a similar structure but different functional groups.
Borneol: A bicyclic alcohol with a similar core structure.
Isoborneol: An isomer of borneol with different stereochemistry.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which differentiate it from these similar compounds.
特性
CAS番号 |
90165-81-4 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC名 |
1-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)pentan-3-one |
InChI |
InChI=1S/C15H24O/c1-5-13(16)7-6-12-10-11-8-9-15(12,4)14(11,2)3/h6,11H,5,7-10H2,1-4H3 |
InChIキー |
RAHSEUCBDYYKGZ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)CC=C1CC2CCC1(C2(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide](/img/structure/B14378113.png)
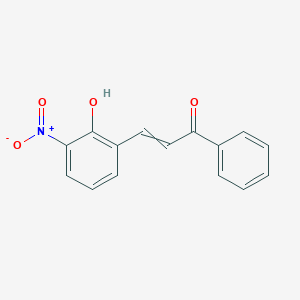
![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)
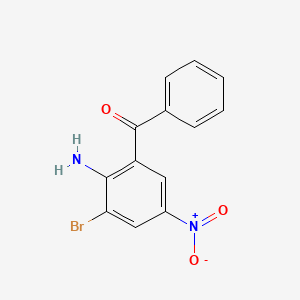
![2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14378147.png)
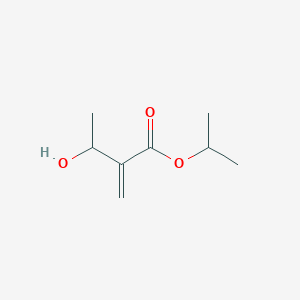
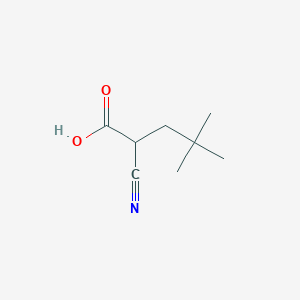

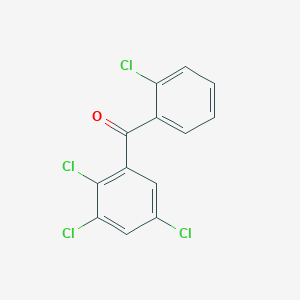
![4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate](/img/structure/B14378165.png)
